KSK94

Histamine H3 Receptor Binding Affinity Structure-Activity Relationship

Select KSK94 for its validated dual H3/sigma-2 antagonism (H3 Ki=7.9 nM; sigma-2 Ki=75.2 nM) and high selectivity (>365x over H1/H2/H4). This compound offers a defined, reproducible profile for pain and obesity studies, distinguishing it from standard H3 antagonists. Ideal as a benchmark for novel ligand development.

Molecular Formula C25H26N4O
Molecular Weight 398.5 g/mol
Cat. No. B15139271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKSK94
Molecular FormulaC25H26N4O
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC=NC=C4
InChIInChI=1S/C25H26N4O/c26-20-21-2-4-22(5-3-21)23-6-8-25(9-7-23)30-19-1-14-28-15-17-29(18-16-28)24-10-12-27-13-11-24/h2-13H,1,14-19H2
InChIKeyMROYQSNDBHFVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile (KSK94) Procurement Guide: Sigma-2/H3 Dual Antagonist with Validated Selectivity Profile


4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile, commonly designated KSK94, is a synthetic biphenylcarbonitrile derivative featuring a 4-pyridinylpiperazine pharmacophore linked via a propoxy spacer . Its molecular formula is C25H26N4O, with a molecular weight of 398.51 g/mol [1]. This compound functions as a dual ligand, exhibiting high-affinity antagonism at the histamine H3 receptor (hH3R) and moderate affinity for the sigma-2 receptor, while maintaining low affinity for sigma-1 and negligible activity at H1, H2, and H4 receptors .

Why Generic Substitution Fails for 4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile (KSK94) in H3/Sigma-2 Research


Simply selecting any pyridinylpiperazine derivative or H3 antagonist is insufficient, as this compound's distinctive dual H3/sigma-2 binding profile, precise linker length, and 4-pyridyl substitution pattern are critical for its observed in vitro selectivity and emerging in vivo phenotypic effects [1]. The 4-pyridinylpiperazine moiety is a crucial element for high hH3R affinity, with slight structural modifications to piperidine or variations in alkyl chain length resulting in significant decreases in binding affinity [2]. Furthermore, the position of the pyridyl nitrogen directly influences sigma receptor subtype selectivity, with 4-pyridylpiperazines favoring sigma-1 while 2-pyridylpiperazines favor sigma-2 [3].

Quantitative Comparative Evidence for 4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile (KSK94) vs. Closest Analogs


Superior H3 Receptor Affinity and Functional Antagonism vs. A-331440

KSK94 exhibits approximately 2.5-fold higher affinity for the human histamine H3 receptor (hH3R) compared to the structural analog A-331440. KSK94 demonstrates a Ki of 7.9 nM , whereas A-331440 displays Ki values ranging from 20-25 nM [1]. This enhanced affinity translates to potent functional antagonism, as KSK94 effectively reduces histamine-induced calcium mobilization and (R)-(-)-alpha-methylhistamine-induced inhibition of cAMP accumulation in CHO-K1 cells expressing recombinant human H3R .

Histamine H3 Receptor Binding Affinity Structure-Activity Relationship

Balanced Sigma-2 Affinity with Pronounced H3/Sigma-1 Selectivity vs. Siramesine

KSK94 displays a moderate and balanced affinity for the sigma-2 receptor (Ki = 75.2 nM) while maintaining significantly lower affinity for sigma-1 (Ki = 2958 nM), resulting in an approximately 39-fold selectivity for sigma-2 over sigma-1 . In contrast, the potent sigma-2 agonist Siramesine exhibits subnanomolar affinity for sigma-2 (IC50 = 0.12 nM) but only 140-fold selectivity over sigma-1 (IC50 = 17 nM) . This divergent selectivity profile makes KSK94 a preferred tool for studying sigma-2-mediated effects with minimized sigma-1 confounding.

Sigma-2 Receptor Sigma-1 Receptor Selectivity Profile

Subtype-Specific H3 Antagonism with Negligible H1/H2/H4 Cross-Reactivity

KSK94 demonstrates exceptional selectivity for the H3 receptor over other histamine receptor subtypes. The compound displays a Ki of 7.9 nM for H3R, but shows Ki values of 2897 nM for H1R and >10,000 nM for both H2R and H4R . This represents >365-fold selectivity over H1R and >1,265-fold selectivity over H2R/H4R. In contrast, many classical H3 antagonists like Ciproxifan, while potent at H3 (pKi ≈ 7.2-7.3, corresponding to Ki ≈ 50-63 nM), lack comprehensive selectivity data across all histamine receptor subtypes [1].

Histamine Receptor Subtype Selectivity GPCR Pharmacology

Optimized Propoxy Linker Length Confers Superior hH3R Affinity vs. Shorter/More Flexible Analogs

The three-carbon propoxy linker connecting the biphenylcarbonitrile core to the 4-pyridinylpiperazine moiety in KSK94 has been validated as the optimal spacer length for achieving high hH3R affinity. Structure-activity relationship studies demonstrate that homologs with three methylene units display the highest hH3R affinity among tested compounds [1]. Specifically, 4-pyridylpiperazine derivatives with varying alkyl linker lengths exhibit hH3R Ki values ranging from 3.12 nM to 1.96 µM, with the three-carbon linker consistently yielding affinities in the low nanomolar range [2].

Linker Optimization Medicinal Chemistry Structure-Activity Relationship

Validated Phenotypic Efficacy in Obesity and Pain Models via H3 Antagonism

KSK94 has demonstrated significant in vivo phenotypic effects consistent with its H3 receptor antagonist mechanism. In a rat model of developing obesity, KSK94 treatment prevented hypertrophy and inflammation of visceral adipose tissue, normalized leptin levels, and reduced calorie consumption, acting as an anorectic compound [1]. Additionally, KSK94 is documented for research applications in nociceptive and neuropathic pain models . These in vivo outcomes directly validate the functional translation of its in vitro binding affinity and distinguish it from analogs that lack comprehensive in vivo characterization.

In Vivo Pharmacology Obesity Neuropathic Pain

Optimal Research and Industrial Application Scenarios for 4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile (KSK94)


Dissecting H3 Receptor-Mediated Signaling in Neuroinflammation and Pain Pathways

Researchers investigating the role of histamine H3 receptors in central nervous system disorders, particularly neuropathic pain and neuroinflammation, should prioritize KSK94 due to its high-affinity H3 antagonism (Ki = 7.9 nM) and exceptional selectivity over H1, H2, and H4 receptors (>365-fold selectivity) . This selectivity profile ensures that observed effects can be confidently attributed to H3 receptor blockade, avoiding confounding by other histamine receptor subtypes. The compound's validated use in nociceptive and neuropathic pain models further supports its utility in these applications .

Metabolic Disorder Research: Obesity and Adipose Tissue Inflammation Studies

For studies focused on metabolic syndrome, obesity, and adipose tissue biology, KSK94 offers a unique combination of H3 antagonism and sigma-2 modulation. In vivo data demonstrate that KSK94 prevents visceral adipose tissue hypertrophy and inflammation, normalizes leptin levels, and reduces calorie consumption in a rat obesity model . This phenotypic outcome aligns with the known anorectic effects of H3 antagonists and provides a robust translational model for anti-obesity drug discovery programs. Researchers comparing KSK94 with A-331440 (Ki ≈ 20-25 nM) should select KSK94 when higher target affinity and combined sigma-2 engagement are desirable experimental variables [1].

Sigma-2 Receptor Pharmacology with Minimized Sigma-1 Confounding

Investigators studying sigma-2 receptor biology, particularly in the context of methamphetamine-induced neurotoxicity, cancer cell proliferation, or neurodegenerative diseases, should utilize KSK94 as a tool compound with a defined sigma-2 affinity (Ki = 75.2 nM) and substantial sigma-1 sparing (Ki = 2958 nM, ≈39-fold selectivity) . Unlike ultra-potent sigma-2 agonists such as Siramesine (sigma-2 IC50 = 0.12 nM) that exhibit significant sigma-1 cross-reactivity, KSK94's balanced profile allows for cleaner interrogation of sigma-2-specific pathways . This is critical for studies where sigma-1 antagonism is undesirable or would confound interpretation of sigma-2-mediated effects.

Structure-Activity Relationship (SAR) Studies Centered on 4-Pyridinylpiperazine Scaffolds

Medicinal chemists and chemical biologists developing novel histamine H3 receptor ligands or sigma receptor modulators should procure KSK94 as a benchmark reference compound. The 4-pyridinylpiperazine moiety has been extensively validated as a crucial element for high hH3R affinity (Ki range: 5.2-115 nM across derivatives) . KSK94's optimized three-carbon propoxy linker and biphenylcarbonitrile core represent a validated pharmacophore template . Researchers can use KSK94's binding data (H3 Ki = 7.9 nM; sigma-2 Ki = 75.2 nM) as a performance baseline when designing and evaluating new analogs, ensuring that structural modifications genuinely improve target engagement or selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KSK94

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.